molecular formula C5H10O4 B151051 Methyl dimethoxyacetate CAS No. 89-91-8

Methyl dimethoxyacetate

Cat. No.: B151051
CAS No.: 89-91-8
M. Wt: 134.13 g/mol
InChI Key: NZTCVGHPDWAALP-UHFFFAOYSA-N
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Safety and Hazards

When handling Methyl dimethoxyacetate, it is advised to avoid contact with skin and eyes, and not to breathe mist/vapors/spray. The compound should be kept away from open flames, hot surfaces, and sources of ignition. It should be stored in a dry place, with the container kept tightly closed. It should also be kept away from heat, sparks, and flame, and should be kept refrigerated .

Mechanism of Action

Target of Action

Methyl dimethoxyacetate is a versatile compound used in organic synthesis

Mode of Action

This compound is known to participate in various organic reactions. For instance, it has been used in Claisen acylation of active hydrogen compounds . It acts as an acylating reagent for cycloalkanone enolates and amino alcohols . The exact mode of interaction with these targets and the resulting changes are subject to the specific reaction conditions and the nature of the other reactants.

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific reactions it is involved in. For example, in the Claisen acylation of active hydrogen compounds, it could potentially affect the metabolic pathways involving these compounds . .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reactions it is involved in. For instance, as an acylating reagent, it could potentially modify the structure and function of target molecules . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other reactants or catalysts. For instance, its storage temperature is recommended to be 2-8°C , suggesting that it may be sensitive to heat

Biochemical Analysis

Biochemical Properties

Methyl dimethoxyacetate plays a significant role in biochemical reactions, particularly in acylation processes. It interacts with enzymes such as acyltransferases, which facilitate the transfer of acyl groups to specific substrates. This interaction is crucial for the synthesis of various biochemical compounds. Additionally, this compound can interact with proteins and other biomolecules, forming covalent bonds that modify their structure and function .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of signaling molecules, leading to changes in cellular responses. For instance, it may affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells. These changes can impact cellular functions such as growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can act as an acylating agent, transferring acyl groups to specific targets, including enzymes and proteins. This acylation can lead to enzyme inhibition or activation, depending on the target and the nature of the modification. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions (2-8°C), but it may degrade over extended periods or under specific conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Toxic or adverse effects may occur at high doses, including disruptions in metabolic processes and potential toxicity to specific organs .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to acylation and esterification. It interacts with enzymes such as acyltransferases and esterases, which facilitate the transfer of acyl groups and the hydrolysis of esters, respectively. These interactions can influence metabolic flux and the levels of specific metabolites within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with specific transporters or binding proteins. These interactions can affect its localization and accumulation in different cellular compartments. The compound’s distribution can influence its biochemical activity and the extent of its effects on cellular function .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria. Its activity and function can be influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments, where it can exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl dimethoxyacetate can be synthesized through the reaction of glyoxylic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the continuous addition of glyoxylic acid and methanol to a reactor, followed by distillation to separate the product from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions

Methyl dimethoxyacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl dimethoxyacetate is unique due to its dual functionality as both an ester and an acetal. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

methyl 2,2-dimethoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c1-7-4(6)5(8-2)9-3/h5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTCVGHPDWAALP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058999
Record name Methyl dimethoxyacetate
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Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

89-91-8
Record name Methyl dimethoxyacetate
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Record name Methyl dimethoxyacetate
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Record name Methyl dimethoxyacetate
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Record name Acetic acid, 2,2-dimethoxy-, methyl ester
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Record name Methyl dimethoxyacetate
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Record name Methyl dimethoxyacetate
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Record name Methyl dimethoxyacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the typical reactions involving Methyl dimethoxyacetate?

A1: this compound is a versatile reagent in organic synthesis. It can act as a building block for more complex molecules. For example, it's a key starting material in the total synthesis of Prostaglandin D1 methyl ester and its 9-epimer. [] This highlights its utility in constructing biologically active compounds. Additionally, this compound is a product of the acid-catalyzed hydrolysis of tetramethoxyethene in aqueous solutions. [] This reaction showcases its involvement in fundamental organic transformations.

Q2: How does the structure of this compound influence its reactivity?

A2: The presence of two methoxy groups on the acetate moiety significantly influences the reactivity of this compound. For instance, the acid-catalyzed hydrolysis of tetramethoxyethene to this compound demonstrates the stabilizing effect of the methoxy groups on the reaction's initial state. [] This stabilization leads to a decreased reaction rate compared to less substituted analogs like 1,1-dimethoxyethene.

Q3: Are there any documented reactions involving this compound that provide insights into reaction mechanisms?

A3: Yes, the reaction of (E/Z)-1,2-dibromo-1,2-difluoroethylene (1) with sodium methoxide (NaOMe) yields a complex mixture of products, including this compound. [] This reaction, producing this compound alongside compounds like methyl bromofluoroacetate and 1,1-difluoro-1,2,2-trimethoxyethane, suggests a reaction pathway involving nucleophilic vinylic substitution (SNV) with competing pathways. The formation of various products highlights the intricate reactivity of vinylic systems and the influence of fluorine and bromine substituents on the reaction outcome.

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